

Application Notes and Protocols for Assessing the Bioavailability of Atr-IN-20

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Compound of Interest

Compound Name: Atr-IN-20

Cat. No.: B15542138

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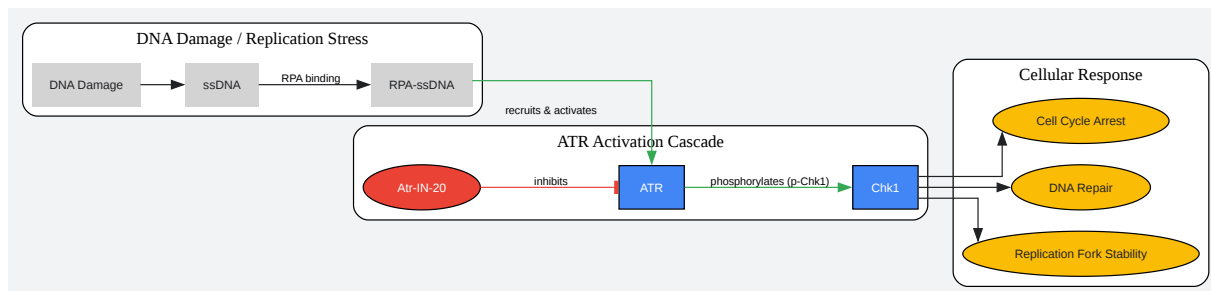
Introduction

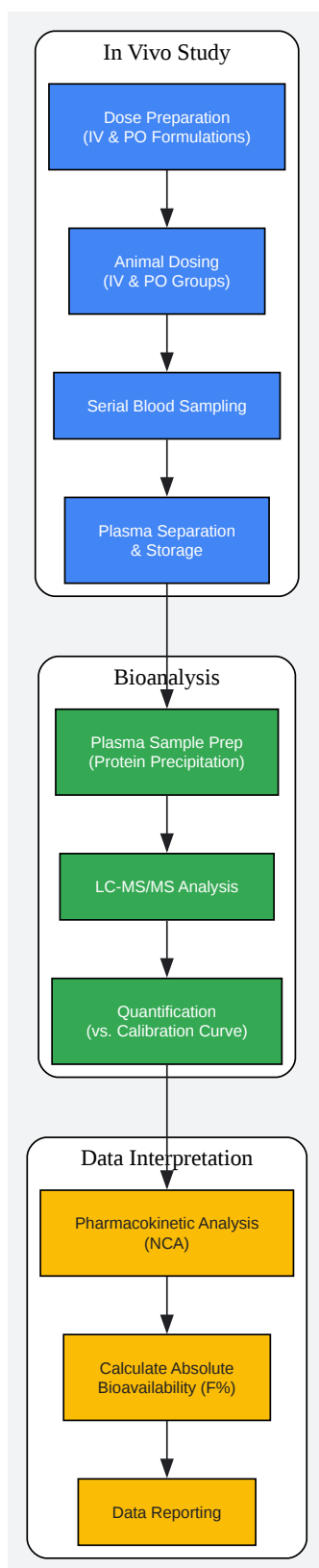
Atr-IN-20 is a putative potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA Damage Response (DDR), a complex signaling network that maintains genomic integrity.^[1] By inhibiting ATR, **Atr-IN-20** disrupts crucial cellular processes like cell cycle arrest and DNA repair, leading to cell death, particularly in cancer cells with existing DNA repair defects.^{[1][2]} The assessment of bioavailability is a cornerstone in the preclinical and clinical development of any drug candidate. It provides essential information on the rate and extent to which the active substance is absorbed from a drug product and becomes available at the site of action. These application notes provide detailed protocols for assessing the bioavailability of **Atr-IN-20** using in vivo pharmacokinetic studies in animal models, coupled with robust bioanalytical methods.

Mechanism of Action: The ATR-Chk1 Signaling Pathway

ATR kinase is a primary sensor of single-stranded DNA (ssDNA), which often forms as a result of DNA damage or replication stress.^{[1][3]} Upon recruitment to ssDNA coated by Replication Protein A (RPA), ATR becomes activated and phosphorylates a multitude of substrates, most notably the checkpoint kinase 1 (Chk1). This phosphorylation event initiates a signaling cascade that leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair. **Atr-IN-20**, as an ATR inhibitor, blocks this initial phosphorylation step, thereby

abrogating the downstream response and leading to an accumulation of DNA damage and ultimately, cell death.





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References

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